molecular formula C12H15BrN2O B2938909 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole CAS No. 1822817-70-8

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole

Cat. No.: B2938909
CAS No.: 1822817-70-8
M. Wt: 283.169
InChI Key: RWFYWVVBRJKMPD-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine, methoxypropyl, and methyl groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Alkylation: The methoxypropyl group can be introduced via alkylation using appropriate alkyl halides in the presence of a base like potassium carbonate.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted indazoles.

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of dehalogenated indazoles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylindazole
  • 2-(3-Methoxypropyl)-3-methylindazole
  • 6-Bromo-3-methylindazole

Uniqueness

6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is unique due to the combination of bromine, methoxypropyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(3-methoxypropyl)-3-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)14-15(9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYWVVBRJKMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1CCCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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